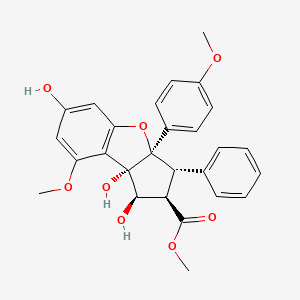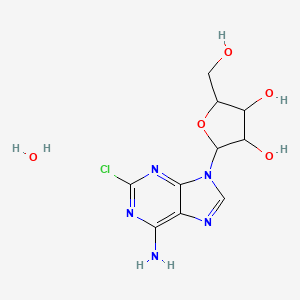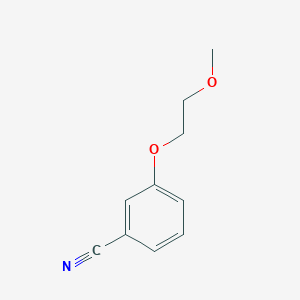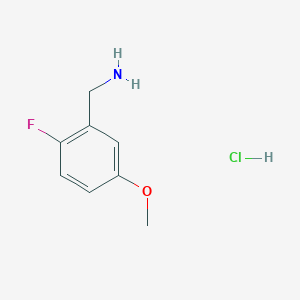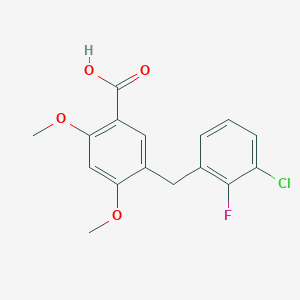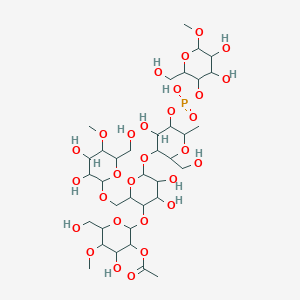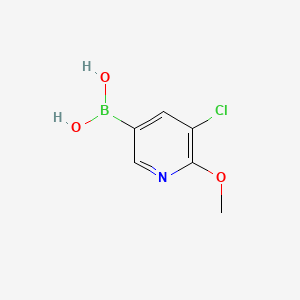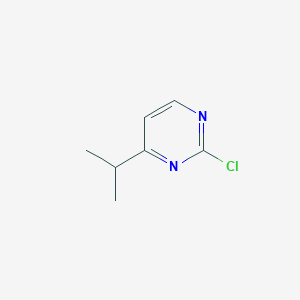
2-Chloro-5-fluoro-3-iodopyridine
Descripción general
Descripción
2-Chloro-5-fluoro-3-iodopyridine is a halo-substituted pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 2-Chloro-5-fluoro-3-iodopyridine, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of 2-Chloro-5-fluoro-3-iodopyridine may involve the use of organic lithium bases such as LDA or LTMP .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-3-iodopyridine can be analyzed using its molecular formula, which is C5H3FIN . Its average mass is 239.441 Da and its monoisotopic mass is 238.899857 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-fluoro-3-iodopyridine are of interest in the field of chemistry. For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-fluoro-3-iodopyridine include its form as an off-white to yellow-beige crystalline powder . It has a molecular weight of 222.99 .Aplicaciones Científicas De Investigación
Halogen-Rich Intermediates for Medicinal Chemistry
2-Chloro-5-fluoro-3-iodopyridine serves as a valuable building block in medicinal chemistry research. For instance, its derivatives, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized using halogen dance reactions. These compounds are pivotal for generating a variety of pentasubstituted pyridines with desired functionalities, facilitating further chemical manipulations (Wu et al., 2022).
Basicity Gradient-Driven Isomerization
The isomerization processes involving halopyridines highlight the compound's role in the synthesis of complex pyridine derivatives. Through a sequence of treatments, various halopyridines can be converted into novel 4-pyridinecarboxylic acids and 4-iodopyridines, demonstrating the compound's flexibility in synthetic organic chemistry (Schlosser & Bobbio, 2002).
Nucleophilic Substitution Reactions
The compound also plays a role in studies exploring nucleophilic aromatic substitutions, where its derivatives are used to understand the factors governing reaction rates. This research is essential for designing more efficient synthetic routes in organic chemistry (Schlosser & Rausis, 2005).
Catalytic Systems for Halogen Exchange
2-Chloro-5-fluoro-3-iodopyridine derivatives have been investigated in the context of catalytic systems for halogen exchange, demonstrating the compound's relevance in developing new methodologies for the selective modification of organic molecules (Schlosser & Cottet, 2002).
Fluorination Processes
The compound's derivatives are pivotal in developing new fluorination processes, crucial for creating molecules with potential applications in pharmaceuticals and agrochemicals (Cochon et al., 2010).
Radiosynthesis Applications
Additionally, 2-Chloro-5-fluoro-3-iodopyridine is instrumental in the radiosynthesis of fluoropyridines, which are valuable in medical imaging techniques such as Positron Emission Tomography (PET), demonstrating its impact beyond conventional organic synthesis (Pauton et al., 2019).
Direcciones Futuras
The future directions for the study and application of 2-Chloro-5-fluoro-3-iodopyridine could involve its use in the synthesis of other compounds. For example, it may be used as a reagent in the multi-step synthesis of (±)-epibatidine . Furthermore, the development of fluorinated chemicals has been steadily increasing, and the interest towards fluoropyridines is explained by their interesting and unusual physical, chemical and biological properties .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-5-fluoro-3-iodopyridine It is known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of reactive halogen atoms and the aromatic pyridine ring .
Mode of Action
The mode of action of 2-Chloro-5-fluoro-3-iodopyridine involves its interaction with its targets through its reactive halogen atoms. The compound can act as both a nucleophile and an electrophile, thanks to its halogen atoms . This dual reactivity allows it to participate in a variety of chemical transformations.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-fluoro-3-iodopyridine Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-fluoro-3-iodopyridine The presence of fluorine in the molecule could potentially enhance its bioavailability, as fluorine atoms are often introduced into pharmaceuticals to improve their physical, biological, and environmental properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-3-iodopyridine . For instance, the rate of its reactions may be influenced by temperature, pH, and the presence of other chemical species Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen
Propiedades
IUPAC Name |
2-chloro-5-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPAZKKHRTDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640091 | |
| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884494-33-1 | |
| Record name | 2-Chloro-5-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




